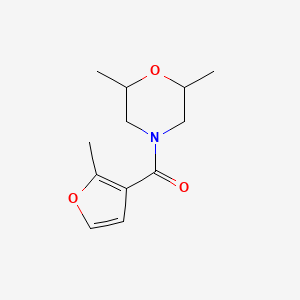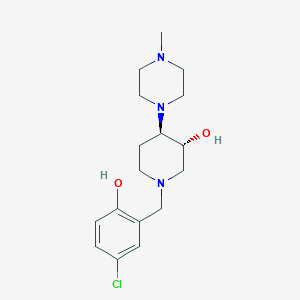
4-cyclohexyl-N-(4-methylphenyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-N-(4-methylphenyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family of drugs. It was first synthesized in the 1970s and has since been studied for its potential use in scientific research. TFMPP has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
4-cyclohexyl-N-(4-methylphenyl)-1-piperazinecarbothioamide acts as a partial agonist at the 5-HT1B receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a decrease in the release of serotonin, which is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. This compound also has an affinity for other serotonin receptors, including 5-HT1D and 5-HT2C, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It also has been found to cause changes in behavior, including increased locomotor activity and altered responses to stress. This compound has been found to have anxiogenic effects, meaning that it can increase anxiety and cause panic attacks in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyclohexyl-N-(4-methylphenyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. It has also been extensively studied, which means that there is a wealth of information available on its effects and potential uses. However, this compound also has several limitations. It has a narrow therapeutic window, which means that small changes in dosage can result in significant changes in its effects. It also has a short half-life, which means that its effects are relatively short-lived.
Zukünftige Richtungen
There are several future directions for research on 4-cyclohexyl-N-(4-methylphenyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. This compound has been found to have anxiogenic effects, which may make it useful in the treatment of anxiety disorders. It has also been found to have antidepressant effects in animal models, which may make it useful in the treatment of depression. Another area of interest is the development of more selective agonists for the 5-HT1B receptor, which may have fewer side effects than this compound. Finally, there is a need for further research on the long-term effects of this compound, particularly on the development of tolerance and dependence.
Synthesemethoden
4-cyclohexyl-N-(4-methylphenyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with cyclohexylamine followed by reaction with thioamide. Another method involves the reaction of 4-methylbenzoyl chloride with piperazine followed by reaction with cyclohexylisothiocyanate. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-cyclohexyl-N-(4-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin receptor 5-HT1B, which is involved in the regulation of mood, anxiety, and appetite. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
4-cyclohexyl-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3S/c1-15-7-9-16(10-8-15)19-18(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWHLSZDUOYRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(methylthio)phenyl]-N'-1-naphthylurea](/img/structure/B5024269.png)
![1-[(2,6-dimethyl-4-morpholinyl)methyl]-2-naphthol](/img/structure/B5024273.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide](/img/structure/B5024278.png)

![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B5024293.png)
![diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate](/img/structure/B5024298.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B5024346.png)

